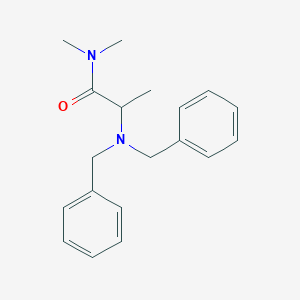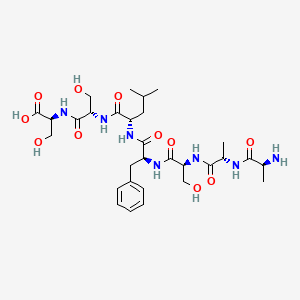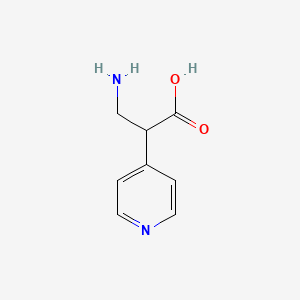
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate is a unique ionic liquid that has garnered attention due to its interesting chemical properties and potential applications. This compound is part of the broader family of imidazolium-based ionic liquids, which are known for their stability, low volatility, and ability to dissolve a wide range of substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate typically involves the reaction of 1-butyl-3-methylimidazolium with octafluoropentyl sulfate. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced purification techniques to ensure high purity. The scalability of the synthesis process is crucial for its commercial viability, and efforts are made to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate has several scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its stability and ability to dissolve a wide range of substances.
Biology: Investigated for its potential use in biological systems, including as a medium for enzyme reactions and protein stabilization.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in industrial processes, such as electroplating, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate exerts its effects involves interactions with molecular targets and pathways. The imidazolium cation can interact with various biomolecules, influencing their structure and function. The octafluoropentyl sulfate anion can also participate in these interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-methylimidazolium acetate: Another imidazolium-based ionic liquid with different anionic components.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar structure but with a tetrafluoroborate anion.
1-Butyl-3-methylimidazolium hexafluorophosphate: Contains a hexafluorophosphate anion instead of octafluoropentyl sulfate.
Uniqueness
The presence of the octafluoropentyl sulfate anion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other imidazolium-based ionic liquids may not be as effective .
Eigenschaften
CAS-Nummer |
868850-24-2 |
|---|---|
Molekularformel |
C13H20F8N2O4S |
Molekulargewicht |
452.36 g/mol |
IUPAC-Name |
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;2,2,3,3,4,4,5,5-octafluoropentyl sulfate |
InChI |
InChI=1S/C8H16N2.C5H4F8O4S/c1-3-4-5-10-7-6-9(2)8-10;6-2(7)4(10,11)5(12,13)3(8,9)1-17-18(14,15)16/h6-7H,3-5,8H2,1-2H3;2H,1H2,(H,14,15,16) |
InChI-Schlüssel |
YACIQSLDLKWQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+]1CN(C=C1)C.C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)




![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)
![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)

![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)
